Product packaging for 4-Bromo-8-fluoroquinazoline(Cat. No.:)

4-Bromo-8-fluoroquinazoline

Cat. No.: B13117545
M. Wt: 227.03 g/mol
InChI Key: GKJVSMUZWIIQMD-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoroquinazoline is a fluorinated and brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure is optimized for facile synthetic modification, with the bromo substituent enabling further functionalization via metal-catalyzed cross-coupling reactions, while the fluoro group can enhance metabolic stability and influence binding interactions with biological targets. Quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in drug development due to their wide range of biological activities . This compound serves as a key synthetic intermediate for the preparation of potential therapeutic agents. Research into analogous quinazoline derivatives has demonstrated potent biological activities. For instance, structurally related molecules have been designed as selective inhibitors of Aurora A kinase, a promising anticancer target . Other quinazoline-based compounds are being investigated as inhibitors of KRas (G12D), a prevalent oncogenic driver in cancers like pancreatic ductal adenocarcinoma, colorectal carcinoma, and non-small cell lung carcinoma . Furthermore, the halogenated quinazoline core is a valuable scaffold in exploring antimicrobial agents, as the presence of halogen atoms like bromine and fluorine at specific positions is known to improve such activity . Researchers can leverage this compound as a versatile precursor to develop novel small molecules for probing disease mechanisms and identifying new lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFN2 B13117545 4-Bromo-8-fluoroquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

4-bromo-8-fluoroquinazoline

InChI

InChI=1S/C8H4BrFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H

InChI Key

GKJVSMUZWIIQMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN=C2Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Halogenated Quinazolines

Nucleophilic Substitution Reactions of Halogen Atoms

The quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions 2 and 4. The reactivity of halogen substituents is crucial in these transformations. In 4-Bromo-8-fluoroquinazoline, the bromine atom at the C4 position is the more reactive site for nucleophilic displacement compared to the fluorine atom at C8. This regioselectivity is well-documented for 2,4-dihaloquinazolines, where substitution consistently occurs at the 4-position. nih.gov

The increased reactivity of the C4-halogen is attributed to the electronic effects of the quinazoline ring system. mdpi.com The nitrogen atom at position 3 (N-3) exerts a strong electron-withdrawing effect, which activates the C4 position towards nucleophilic attack. This allows for the selective displacement of the bromine atom by a variety of nucleophiles, including amines, to yield 4-substituted-8-fluoroquinazolines. This selective reactivity is a cornerstone in the synthesis of various quinazoline derivatives.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction Conditions
Primary Amines (e.g., anilines, benzylamines)4-Amino-8-fluoroquinazolinesVaries (e.g., solvent, temperature, base) nih.gov
Secondary Aliphatic Amines4-(Dialkylamino)-8-fluoroquinazolinesVaries nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. mdpi.comnih.govmdpi.com The reactivity of the C-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, making the bromo-substituted position of this compound a prime site for such couplings. mdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is widely used to synthesize biaryl compounds, polyolefins, and styrenes. libretexts.orgwikipedia.org this compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond at the 4-position. wikipedia.orgnrochemistry.comorganic-chemistry.orgharvard.edu

Table 2: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystBaseProduct
Arylboronic acidPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄4-Aryl-8-fluoroquinazoline
Vinylboronic acidPd(dppf)Cl₂Na₂CO₃4-Vinyl-8-fluoroquinazoline

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org this compound can undergo Sonogashira coupling with terminal alkynes to introduce an alkynyl group at the 4-position. libretexts.org

Table 3: Sonogashira Coupling of this compound

Terminal AlkyneCatalyst SystemBaseProduct
PhenylacetylenePd(PPh₃)₄ / CuIEt₃N4-(Phenylethynyl)-8-fluoroquinazoline
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIPiperidine4-((Trimethylsilyl)ethynyl)-8-fluoroquinazoline

Cycloaddition Reactions and Hybrid Molecule Formation

While direct cycloaddition reactions involving the quinazoline core of this compound are not extensively reported, the functional groups introduced via nucleophilic substitution or cross-coupling reactions can participate in subsequent cycloaddition reactions. For instance, an azide (B81097) group introduced at the 4-position can undergo [3+2] cycloaddition reactions with alkynes to form triazole-containing hybrid molecules.

The synthesis of hybrid molecules often involves the strategic combination of different pharmacophores to create new chemical entities with potentially enhanced biological activities. rsc.org The reactive nature of the C4-bromo substituent in this compound makes it a valuable starting material for the synthesis of such hybrid structures. For example, after a Sonogashira coupling to introduce an alkyne, this functionality can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to link the quinazoline moiety to other molecular fragments.

Dehydrogenation and Oxidative Processes

Dehydrogenation is a key process in the synthesis of the quinazoline core itself, often involving the oxidation of a dihydroquinazoline (B8668462) intermediate. mdpi.com Various catalytic systems, including those based on copper, manganese, and ruthenium, have been developed for the acceptorless dehydrogenative coupling of alcohols and amines to form quinazolines, releasing hydrogen gas and water as byproducts. mdpi.comcsic.esrsc.orgacs.org

The fully aromatic this compound is already in a stable oxidized state. Further oxidation of the quinazoline ring itself is challenging and can lead to ring-opening or degradation. However, substituents introduced onto the quinazoline ring can undergo oxidative transformations. For instance, an amino group at the 4-position could be subject to oxidation under specific conditions. Additionally, electrochemical oxidation methods have been developed for the synthesis of quinazolines, offering a metal- and chemical oxidant-free approach. nih.gov

Coordination Chemistry: Formation of Metal-Ligand Complexes

Quinazoline derivatives can act as ligands, coordinating to metal ions through their nitrogen atoms. orientjchem.org The nitrogen atoms at positions 1 and 3 of the quinazoline ring are potential coordination sites. The substituents on the quinazoline ring can significantly influence the coordination properties of the molecule.

While the coordination chemistry of this compound itself is not extensively detailed, related halogenated quinazoline derivatives have been shown to form stable complexes with various transition metal ions, including Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). rsc.org In these complexes, the quinazoline ligand often binds in a tridentate fashion, involving a quinazoline nitrogen, a hydrazone nitrogen, and a pyridine (B92270) nitrogen from a side chain. rsc.org The formation of such metal-ligand complexes can lead to compounds with interesting photophysical and biological properties. orientjchem.orgrsc.org Gold(I) complexes with a quinazoline carboxamide alkynyl ligand have also been synthesized and studied for their potential applications. nih.gov

Spectroscopic and Structural Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, e.g., ¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out.

¹H NMR: In the ¹H NMR spectrum of a quinazoline (B50416) derivative, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, aromatic protons typically appear in the downfield region, often between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) provide information about the substitution pattern on the quinazoline and any attached phenyl rings. For instance, a doublet of doublets might indicate a proton with two non-equivalent neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic quinazoline ring system are typically observed in the range of δ 110–160 ppm. The carbon atom attached to the electronegative fluorine atom would be expected to show a characteristic splitting pattern due to C-F coupling. Similarly, the carbon atom bonded to the bromine atom is influenced by the "heavy atom effect," which can lead to a shift that is further upfield than what would be predicted based on electronegativity alone stackexchange.com. Quaternary carbons, those without any attached protons, often exhibit weaker signals.

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the spin system. HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, which is invaluable for assigning the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 8-Fluoroquinazoline (B71482) Derivative

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH7.44 - 8.65120.42 - 139.24
C-F-158.89 (d)
C-Br-129.85
C=O-164.74

Note: Data is illustrative and based on published information for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and may not represent the exact values for 4-Bromo-8-fluoroquinazoline.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the quinazoline ring system. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring are found in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinazoline exhibit characteristic absorption maxima (λmax) in the UV region. The presence of substituents such as bromine and fluorine can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For bromobenzene, absorption bands are observed, and similar transitions would be expected for this compound, likely involving π-π* transitions within the aromatic system researchgate.net.

Table 2: Expected IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected Range/Value
IRAromatic C-H stretch> 3000 cm⁻¹
IRC=C and C=N stretch1650 - 1450 cm⁻¹
IRC-Br stretch600 - 500 cm⁻¹
UV-Visπ-π* transitions (λmax)250 - 350 nm

Note: These are expected values based on the analysis of similar molecular structures.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity youtube.com. This isotopic pattern is a characteristic signature for the presence of a single bromine atom in the molecule. Fragmentation patterns can also provide structural information, with common losses including the bromine atom or cleavage of the quinazoline ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₄BrFN₂)

IonPredicted m/zIsotopic Pattern
[M]⁺225.96 & 227.96~1:1 ratio
[M-Br]⁺147.04Single peak

Note: The m/z values are calculated based on the most abundant isotopes.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Derivatives

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This is particularly useful for assessing the thermal stability of compounds. For derivatives of this compound, TGA can determine the decomposition temperature and provide insights into the kinetics of thermal degradation. Studies on related pyrazolo-quinazoline derivatives have shown that thermal degradation often occurs in a single step scispace.com. The thermal stability can be influenced by the nature and position of substituents on the quinazoline ring system scispace.com. The data obtained from TGA, such as the onset temperature of decomposition, can be used to evaluate the thermal robustness of these compounds for various applications.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to examine the electronic structure of molecules to predict their stability and reactivity. For halogenated quinazolines, DFT calculations offer valuable insights into how the arrangement of electrons influences the molecule's chemical behavior. nih.govresearchgate.net

Electronic Structure Analysis (e.g., HOMO, LUMO, MESP)

The electronic properties of a molecule are key to understanding its reactivity. DFT is employed to calculate several descriptors that characterize these properties. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). scirp.orgirjweb.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For quinazoline (B50416) derivatives, these calculations help predict the most likely sites for electrophilic or nucleophilic attack. sapub.org

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.innih.gov It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. bhu.ac.in For a molecule like 4-bromo-8-fluoroquinazoline, the MESP would highlight the electronegative nitrogen atoms and halogen substituents as regions of negative potential, which are potential sites for electrophilic attack or hydrogen bonding. In contrast, hydrogen atoms typically show positive potential. bhu.ac.in

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be derived, such as electronegativity, chemical hardness, and global softness. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity and are used to compare the stability and reactivity of different derivatives. nih.govnih.gov For instance, studies on 6-bromo-quinazoline derivatives have used these parameters to show that certain compounds are thermodynamically more stable and less reactive than others. nih.govresearchgate.net

A representative table of DFT-calculated reactivity descriptors for a related quinazoline derivative is shown below, illustrating the type of data generated in such studies.

DescriptorSymbolFormulaTypical Value (Arbitrary Units)Implication
HOMO EnergyEHOMO--6.65 eVElectron-donating capability
LUMO EnergyELUMO--1.82 eVElectron-accepting capability
Energy GapΔEELUMO - EHOMO4.83 eVChemical reactivity and stability
Hardnessη(ELUMO - EHOMO)/22.42 eVResistance to change in electron distribution
Electronegativityχ-(EHOMO + ELUMO)/24.24 eVElectron-attracting power
Electrophilicity Indexωχ²/2η3.71 eVPropensity to accept electrons

Table based on data for analogous compounds. scirp.orgirjweb.com

Mechanistic Pathway Elucidation

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying reactants, transition states, intermediates, and products, and calculating their relative energies. researchgate.netnih.gov By determining the activation energy—the energy barrier of the highest transition state—researchers can predict the feasibility and rate of a reaction. nih.gov

For quinazoline derivatives, computational studies have been used to investigate the step-by-step processes of their synthesis. For example, in the formation of related 2-halo-quinazolinium halides, DFT was used to propose and evaluate five different potential reaction pathways. The calculations showed that the most favorable mechanism involved an initial protonation, followed by chloride capture, tautomerization, and finally, an intramolecular nucleophilic attack to form the cyclized product. nih.gov Such studies provide a detailed, molecular-level understanding that is often difficult to obtain through experimental methods alone. nih.govnih.gov

Regioselectivity Studies in Organic Reactions

Many chemical reactions can potentially yield multiple products (regioisomers), and predicting which one will be the major product is crucial for synthesis. DFT is a powerful tool for studying regioselectivity. By calculating the activation energies for the different possible reaction pathways, the most energetically favorable route, which leads to the major product, can be identified.

A common reaction involving halo-quinazolines is nucleophilic aromatic substitution (SNAr). For instance, in related 2,4-dichloroquinazolines, a nucleophile can attack either the C2 or C4 position. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. This theoretical finding aligns with the lower calculated activation energy for the attack at the C4 position, explaining the experimentally observed regioselectivity where the 4-amino-substituted product is predominantly formed. This principle is vital for the controlled synthesis of specifically substituted quinazoline derivatives.

Molecular Modeling for Biological Interactions

Molecular modeling techniques, including docking and molecular dynamics, are essential for predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a specific biological target and to understand the key molecular interactions responsible for binding. researchgate.netresearchgate.net

Derivatives of this compound have been investigated as potential enzyme inhibitors. In one study, a closely related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was docked into the active site of Aurora A kinase, an enzyme implicated in cancer. mdpi.comslq.qld.gov.au The docking results revealed that the compound fits well into the binding pocket, forming significant interactions with key amino acid residues. mdpi.comresearchgate.networktribe.comresearchgate.net The quinazoline ring was shown to occupy the hinge region of the kinase, a critical area for inhibitor binding. The fluorine atom at the 8-position was found to have a significant impact on binding within this crucial region. mdpi.com

The binding energy, calculated as a docking score, indicates the affinity of the ligand for the receptor. In studies of other bromo-quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), binding energies were calculated to be in the range of -5.3 to -6.7 kcal/mol, indicating favorable binding. nih.govresearchgate.netnih.gov These simulations often identify specific interactions, such as hydrogen bonds and pi-alkyl interactions, that stabilize the ligand-receptor complex. researchgate.net

Table: Example of Binding Interactions for a this compound Derivative with Aurora A Kinase

Amino Acid ResidueInteraction Type
Ala213Hydrogen Bond
Val147Hydrophobic (Alkyl)
Leu139Hydrophobic (Alkyl)
Glu211Hydrogen Bond
Tyr212Pi-Pi Stacking
Pro214Hydrophobic (Alkyl)

Table based on data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. mdpi.com

Molecular Dynamics (MD) Simulations for System Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. frontiersin.orgyoutube.com MD simulations calculate the motion of every atom in the system, providing insights into the stability of the complex and the flexibility of both the ligand and the protein under simulated physiological conditions. nih.govnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and remains stable. biointerfaceresearch.com For quinazoline derivatives targeting EGFR, RMSD plots have shown that the ligand-protein complexes achieve equilibrium after 20-30 nanoseconds and remain stable throughout the simulation. nih.govugm.ac.id

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. Regions that interact with the ligand often show reduced fluctuation, indicating stabilization upon binding.

Radius of Gyration (Rg): This parameter measures the compactness of the protein-ligand complex. A stable Rg value over time suggests that the complex is not unfolding and maintains a compact, stable structure. nih.gov

These simulations are crucial for validating docking results and providing a more accurate assessment of a compound's potential as a therapeutic agent by confirming the stability of its interaction with the target protein. frontiersin.orgnih.gov

MM/GBSA and MM/PBSA Free Energy Calculations

Molecular Mechanics combined with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann and Surface Area (MM/PBSA) are popular methods for estimating the free energy of binding of ligands to their macromolecular targets. These end-point methods provide a balance between accuracy and computational cost, making them valuable tools in drug discovery. For quinazoline derivatives, these calculations are typically performed on snapshots from molecular dynamics (MD) simulations to evaluate the stability of the ligand-protein complex.

Below is a representative table illustrating the kind of data generated from MM/PBSA and MM/GBSA studies on a series of quinazoline derivatives targeting a specific protein kinase.

Compound IDΔG_bind (MM/PBSA) (kcal/mol)ΔG_bind (MM/GBSA) (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar (kcal/mol)ΔG_nonpolar (kcal/mol)
Quinazoline-1-45.8 ± 3.5-50.2 ± 2.8-65.7-30.162.5-8.9
Quinazoline-2-42.1 ± 4.1-48.7 ± 3.2-60.3-28.959.8-8.2
Quinazoline-3-50.3 ± 3.9-55.1 ± 3.0-70.2-35.668.4-9.7
Quinazoline-4-48.6 ± 3.7-52.9 ± 2.9-68.9-33.465.1-9.1

Note: This table is illustrative and based on typical values reported for quinazoline derivatives in similar studies, as specific data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are crucial for predicting the activity of novel compounds and for optimizing lead structures.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that relate the 3D properties of a set of molecules to their biological activities. These methods are widely used in the study of quinazoline derivatives to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on their inhibitory potency.

For a series of quinazoline analogs targeting the Epidermal Growth Factor Receptor (EGFR), CoMFA and CoMSIA models have been developed with good predictive power. These models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA model for quinazoline-based EGFR inhibitors might show that bulky substituents are favored in one region (indicated by a green contour) while electronegative groups are preferred in another (indicated by a blue contour).

A typical statistical output for CoMFA and CoMSIA models on a set of quinazoline kinase inhibitors is presented below.

ParameterCoMFACoMSIA
q² (cross-validated r²)0.6810.643
r² (non-cross-validated r²)0.8440.874
F-value125.6135.8
Standard Error of Estimate (SEE)0.3120.298
Number of Components56
r²_pred (external validation)0.8700.642

Note: This table represents typical statistical values from 3D-QSAR studies on quinazoline derivatives. Specific models for this compound have not been reported.

In 2D-QSAR studies, various computational descriptors are calculated for a series of compounds and correlated with their biological activity using statistical methods like multiple linear regression (MLR). For halogenated quinazolines, descriptors such as electronic properties (e.g., HOMO and LUMO energies), topological indices, and physicochemical properties (e.g., logP) are often used to build predictive QSAR models.

A QSAR study on 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors identified several key descriptors that influence their activity. While a specific QSAR equation for this compound is not available, a hypothetical model for a series of halo-quinazolines might look like the following, indicating the positive or negative contribution of certain descriptors to the biological activity (pIC50):

pIC50 = 0.25 * (LogP) - 0.12 * (LUMO) + 0.05 * (Molecular Weight) + Constant

This equation would suggest that higher lipophilicity (LogP) and molecular weight are beneficial for activity, while a lower energy of the lowest unoccupied molecular orbital (LUMO) is also favorable.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Ligand-based pharmacophore models are developed from a set of active molecules when the 3D structure of the target is unknown. For quinazoline derivatives, which are known to inhibit various protein kinases, ligand-based models have been successfully generated. These models typically consist of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

A study on quinazoline/quinoline (B57606) derivatives as EGFR inhibitors generated several pharmacophore hypotheses. A representative model might consist of one HBD, one HBA, and three aromatic rings, reflecting the common structural motifs required for binding to the kinase active site. These models can then be used as 3D queries to screen large compound databases to identify novel scaffolds with potential biological activity.

When the crystal structure of the target protein in complex with a ligand is available, a structure-based pharmacophore model can be derived. This approach utilizes the specific interactions observed between the ligand and the amino acid residues in the binding pocket. For quinazoline-based kinase inhibitors, the interaction with the hinge region of the kinase domain is crucial, often involving a hydrogen bond from a nitrogen atom in the quinazoline core to a backbone amide of a key residue like methionine.

A structure-based pharmacophore model for an EGFR inhibitor would likely include a hydrogen bond acceptor feature corresponding to the N1 atom of the quinazoline ring, a hydrophobic feature for the aromatic core, and additional features corresponding to the specific substituents and their interactions within the active site. These models are highly specific and can be used for virtual screening to find new compounds that fit the binding site and replicate the key interactions of known inhibitors.

Application in Virtual Screening for Novel Ligands

The this compound scaffold serves as a valuable starting point in computational drug discovery, particularly in virtual screening campaigns aimed at identifying novel ligands for therapeutic targets. Its rigid bicyclic structure and the specific placement of halogen atoms provide a distinct three-dimensional shape and electrostatic profile that can be exploited for targeted library design and in silico screening.

One notable application of a derivative of this scaffold is in the discovery of novel Aurora A kinase inhibitors. Aurora kinases are crucial regulators of cell division, and their overexpression is linked to various cancers, making them a significant target for anticancer drug development.

In a study focused on identifying new Aurora A kinase inhibitors, researchers designed and synthesized a series of quinazoline derivatives, including compounds featuring the 8-fluoroquinazoline (B71482) core. A key part of this research involved in silico molecular docking to predict the binding interactions of these newly designed compounds within the ATP-binding site of the Aurora A kinase enzyme (PDB ID: 3P9J). This virtual screening approach helps to prioritize compounds for synthesis and biological testing by estimating their binding affinity and exploring their potential binding modes.

The molecular docking results for a set of these quinazoline derivatives, including those with the 8-fluoroquinazoline moiety, revealed favorable binding scores, suggesting a strong potential for inhibition of Aurora A kinase. The computational analysis indicated that the quinazoline ring fits well into the active site, enhancing the binding compared to previously known ligands.

Research Findings from Molecular Docking Studies

The virtual screening process involved docking several newly synthesized compounds into the active site of the Aurora A kinase. The docking scores, which represent the predicted binding affinity in kcal/mol, were calculated to rank the compounds. A more negative score typically indicates a more favorable binding interaction.

The study highlighted that the presence of a fluorine atom on the quinazoline scaffold contributed positively to the inhibitory effect. Specifically, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), which contains the 8-fluoroquinazoline core, not only showed the best docking score but was also the most potent inhibitor in subsequent in vitro kinase assays. This strong correlation between the in silico predictions and the experimental results underscores the utility of virtual screening in guiding the discovery of novel and potent ligands based on the this compound framework.

The detailed molecular docking analysis for compound 6e showed significant binding within the main pocket of the enzyme's active site, with key interactions with important amino acid residues. These computational insights are crucial for the further optimization of this quinazoline-based scaffold to develop more selective and effective Aurora A kinase inhibitors.

Table 1: Molecular Docking Scores of 8-Fluoroquinazoline Derivatives against Aurora A Kinase

Compound ID Chemical Name Docking Score (kcal/mol)
6c 2-(4-Methylphenyl)-8-fluoroquinazoline-4-carboxylic acid -16.2153
6d 2-Phenyl-8-fluoroquinazoline-4-carboxylic acid -13.4928
6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid -14.0872

Data sourced from a study on novel Aurora A kinase inhibitors.

Structure Activity Relationship Sar Studies of Halogenated Quinazoline Derivatives

Impact of Halogen Substitution Patterns (Bromine and Fluorine) on Biological Activity

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of quinazolines, bromine and fluorine substitutions are of particular interest due to their distinct electronic and steric characteristics.

The positions of halogen atoms on the quinazoline (B50416) ring are critical for biological activity. Literature reviews of SAR for quinazolinone rings have indicated that the presence of a halogen atom at the 6 and 8 positions can enhance antimicrobial activities nih.gov.

Specifically, the fluorine atom at the C-8 position, as seen in 8-fluoroquinazoline (B71482) derivatives, has been shown to have a significant impact on binding to kinase hinge regions. This is attributed to the small size of the fluorine atom, which is comparable to hydrogen, allowing it to form additional binding interactions without causing steric clashes in crucial regions of the target protein nih.gov. For instance, in a series of Aurora A kinase inhibitors, the presence of a fluorine atom on the main quinazoline scaffold was associated with an additional inhibitory effect nih.gov.

The C-4 position of the quinazoline ring is highly activated due to an α-nitrogen effect, which increases its reactivity mdpi.com. Substituting this position with bromine, a larger and more polarizable halogen, can significantly influence ligand-target interactions. While direct SAR studies on 4-bromo-8-fluoroquinazoline are not extensively detailed in the provided literature, studies on related compounds show that halogen substitutions on terminal phenyl rings attached to the quinazoline core can modulate the orientation of the ring and lead to higher activity through additional binding interactions nih.gov. For example, in 4-anilinoquinazoline (B1210976) derivatives, a bromine substitution at the C3 position of the phenyl ring demonstrated superior potency in inhibiting the Epidermal Growth Factor Receptor (EGFR) compared to other substitutions nih.gov.

Table 1: Influence of Halogen Position on Quinazoline Activity

Position Halogen Observed Effect Reference
C-8 Fluorine Enhances binding to kinase hinge regions; contributes to inhibitory effect against Aurora A kinase. nih.gov
C-6 / C-8 Halogen Can improve antimicrobial activity. nih.gov
C-4 (General) Highly reactive position due to α-nitrogen effect, making it a key site for substitution. mdpi.com
Phenyl ring at C-4 Bromine Superior EGFR inhibition compared to other substitutions on the aniline (B41778) ring. nih.gov

Halogens participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds, which can significantly enhance binding affinity and selectivity for a biological target nih.gov.

Fluorine, being highly electronegative, can act as a hydrogen bond acceptor. The C-8 fluorine in the quinazoline core can form crucial interactions with amino acid residues in the hinge region of kinases, contributing to the stability of the ligand-protein complex nih.gov.

Bromine can participate in halogen bonding, an interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or an aromatic ring on the protein. In docking studies of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, the bromine-substituted terminal phenyl ring was found to engage the target's external pocket through both halogen and hydrophobic interactions nih.gov. Studies on other halogenated quinazolines have shown that substitution can lead to noticeable alterations in electronic properties like dipole moment, which in turn impacts interactions at the target binding site nih.gov. The binding affinity of some quinazoline derivatives to human serum albumin was found to increase with the increasing atomic number of the halogen substituent, suggesting that hydrophobic forces play a major role researchgate.net.

Role of Other Substituents on Quinazoline Rings

The biological activity of the quinazoline core can be extensively modified by substitutions at other key positions.

C-2 Position : The substitution at the C-2 position is significant for modulating activity. SAR studies have revealed that small, lipophilic groups at this position may increase activity nih.gov. The presence of a phenyl ring at the C-2 position of quinazolinone has been found to be essential for effective Dihydrofolate Reductase (DHFR) inhibition nih.gov.

C-3 Position : Modifications at the C-3 position are crucial, with the presence of a substituted aromatic ring often being essential for antimicrobial activities nih.gov. In some series, bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at C-3 are essential for anti-proliferative activity nih.gov.

C-6 and C-7 Positions : These positions are frequently modified to enhance potency and solubility. Electron-donating groups at the C-6 and/or C-7 positions, such as methoxy (B1213986) groups, can improve the binding activity of the quinazoline's N1 and N3 atoms with the target pocket mdpi.com. In EGFR inhibitors, 6,7-dimethoxy substitution is often favorable for activity nih.gov. Bulky substituents at these positions can also increase potency mdpi.com. Furthermore, substitutions at C-6 and C-7 can modify the reactivity of the ring; halides increase reactivity, while methoxy groups can reduce it mdpi.com.

Table 2: Summary of SAR at Other Quinazoline Positions

Position Type of Substituent Effect on Biological Activity Reference(s)
C-2 Small lipophilic groups May increase activity. nih.gov
Phenyl ring Essential for DHFR inhibition. nih.gov
C-3 Substituted aromatic ring Essential for certain antimicrobial activities. nih.gov
Bulky, hydrophobic, EWG on phenyl Essential for anti-proliferative activity. nih.gov
C-6/C-7 Electron-donating groups (e.g., -OCH₃) Improves binding activity. mdpi.com
Bulky groups Can increase potency. mdpi.com
Halides Increase ring reactivity. mdpi.com

The electronic properties of substituents on the quinazoline ring play a pivotal role in determining biological activity. The effect can, however, be target-dependent.

In some studies, electron-donating groups (EDGs) have been found to increase activity more than electron-withdrawing groups (EWGs) nih.govresearchgate.net. For example, an electron-releasing fragment at the C-5 and/or C-6 positions can enhance activity nih.gov. In certain synthetic routes, aryl iodides bearing EDGs generally give higher yields than those with EWGs mdpi.com.

Conversely, in other contexts, EWGs are beneficial. For 4-anilinoquinazoline EGFR inhibitors, the presence of an aniline ring containing EWGs at the meta or para position increases activity nih.gov. Similarly, placing a nitro group (a strong EWG) at the C-6 position has been shown to increase the activity of some anticancer derivatives nih.gov. This highlights that the optimal electronic nature of the substituent is highly dependent on the specific molecular scaffold and its biological target.

To explore new chemical space and enhance biological activity, quinazoline moieties are often combined with other pharmacophores to create hybrid molecules or are incorporated into larger, fused ring systems. This strategy aims to combine the therapeutic advantages of multiple scaffolds into a single molecule.

Quinazoline-Triazole Hybrids : The triazole ring has been introduced into quinazoline structures to create hybrids. SAR studies on these hybrids showed that the presence of a benzylamine (B48309) moiety at the C-4 position of the quinazoline displayed increased Acetylcholinesterase (AChE) inhibition researchgate.net.

Quinazolinone-Chalcone Hybrids : Chalcones, known for their anticancer properties, have been linked to quinazolinones. These hybrids have demonstrated remarkable cytotoxic activity, inducing apoptosis through the induction of caspase-3 and PARP-1 cleavage rsc.org.

Fused Systems : Fusing other heterocyclic rings to the quinazoline core can lead to potent biological activity. For instance, pyrrolobenzodiazepines, which are natural antibiotics with antitumor activity, have been combined with quinazolines through different alkane spacers, resulting in compounds with potent activity against numerous human cancer cell lines nih.gov.

Mechanistic Insights from

The strategic placement of halogen atoms on the quinazoline scaffold has profound effects on the biological activity and selectivity of these compounds. Structure-activity relationship (SAR) studies have provided crucial mechanistic insights into how these substitutions influence interactions with biological targets. Specifically, the presence of halogens at the C4 and C8 positions of the quinazoline ring has been a key area of investigation in the development of targeted therapies. While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs and general principles of medicinal chemistry for halogenated quinazolines.

Identifying Key Structural Features for Desired Biological Activity

The biological activity of quinazoline derivatives is intricately linked to their substitution patterns, with halogenation playing a pivotal role in modulating their potency and target affinity. Research has consistently shown that substitutions at positions 2, 3, 4, 6, and 8 of the quinazoline ring can significantly impact their therapeutic properties nih.gov.

The C4 position of the quinazoline ring is particularly susceptible to nucleophilic attack, making it a critical site for modification to influence biological activity. The reactivity of a halogen at this position generally follows the order of C-I > C-Br >> C-Cl, which allows for selective displacement and the introduction of various functional groups mdpi.comnih.gov. The bromine atom at the C4 position in this compound, therefore, serves as a versatile synthetic handle but also contributes to the electronic and steric profile of the molecule, which can directly impact its binding to target proteins. For instance, in the development of Aurora A kinase inhibitors, the substitution at the C4 position was found to be a key determinant of activity mdpi.comnih.gov.

The introduction of a fluorine atom at the C8 position is another critical structural feature. The fluorine atom is the most electronegative element and has a small van der Waals radius, allowing it to act as a bioisostere for a hydrogen atom while profoundly altering the electronic properties of the molecule. This can lead to enhanced binding affinity, improved metabolic stability, and altered pKa values. In a study of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a close analog of the subject compound, the presence of the fluorine atom on the quinazoline scaffold was shown to have an additional inhibitory effect against Aurora A kinase nih.govdnu.dp.ua. Molecular docking studies of this analog suggested that the fluorine group at the quinazoline ring has a significant impact on binding to the hinge region of the kinase, likely through favorable electronic interactions and its small size, which prevents steric clashes nih.govdnu.dp.ua.

The combination of a bromine atom at the C4 position and a fluorine atom at the C8 position in this compound suggests a molecule designed with both reactivity and specific target interactions in mind. The interplay between the electronic effects of the highly electronegative fluorine and the larger, more polarizable bromine atom can create a unique electronic distribution across the quinazoline ring system, influencing its ability to participate in various non-covalent interactions with a biological target, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions.

A study on a series of quinazolin-4-one derivatives highlighted that the presence of a halogen atom at the C6 and C8 positions can improve antimicrobial activities nih.gov. Specifically, the substitution of the quinazolinone ring with iodine at both the 6 and 8 positions significantly enhanced antibacterial activity nih.gov. This underscores the general importance of halogenation on the benzene (B151609) portion of the quinazoline scaffold for biological potency.

To illustrate the impact of these substitutions, the following table presents data from a study on quinazoline-based Aurora A kinase inhibitors, demonstrating how halogenation influences inhibitory activity.

CompoundR1 (at C8)R2 (at C2-phenyl)Aurora A Kinase Inhibition (%) at 10 µM
Analogue 1HH85.45
Analogue 2H3-Br65.23
Analogue 3FH72.87
Analogue 4F3-Br48.22

Data adapted from a study on 2-phenyl-quinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors. Lower percentage indicates stronger inhibition.

Understanding Selectivity Profiles

The selectivity of a drug molecule for its intended target over other related proteins is a critical factor in minimizing off-target effects and improving its therapeutic index. For quinazoline-based inhibitors, particularly those targeting kinases, selectivity is often a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Halogenation at specific positions of the quinazoline ring has emerged as a key strategy for enhancing selectivity.

The substitution pattern on the quinazoline core can influence the conformation of the molecule, allowing it to exploit subtle differences in the amino acid residues of the target's binding site. The 8-fluoro substitution in this compound is particularly noteworthy in this regard. The small size and high electronegativity of fluorine can lead to specific interactions, such as orthogonal dipole-dipole interactions with backbone carbonyls in the hinge region of a kinase, which may not be possible with larger halogens or a simple hydrogen atom. This can lock the inhibitor into a specific orientation that is more favorable for binding to the intended target while being less favorable for off-targets.

In the case of the analog 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, its selectivity was evaluated against a panel of 14 different kinases. The results revealed that this compound exhibited poor inhibitory activity against the other kinases tested, suggesting a high degree of selectivity for Aurora A kinase nih.govdnu.dp.ua. This selectivity can be attributed to the specific combination of the 8-fluoroquinazoline core and the 2-(3-bromophenyl) substituent, which together create a molecule that fits optimally into the active site of Aurora A while having unfavorable interactions with the active sites of other kinases.

The bromine atom at the C4 position also contributes to the selectivity profile. While it can be a site for metabolic modification, its size and electronic properties can be tailored to fit into specific hydrophobic pockets within the target's active site. The choice of bromine over other halogens like chlorine or iodine can be critical. For instance, the larger size of iodine might create steric clashes in some binding sites, while the smaller size of chlorine might not provide sufficient van der Waals interactions for potent inhibition. The intermediate size and polarizability of bromine can, in some cases, offer an optimal balance for achieving both potency and selectivity.

The following interactive table summarizes the selectivity profile of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against a panel of kinases, highlighting its selectivity for Aurora A.

Kinase TargetInhibition (%) at 10 µM
Aurora A51.78
CDK2/cyclin A>83
FLT3>83
KDR (VEGFR2)>83
MET>83
FGFR1>83
PKC alpha>83
ROCK-I>83
ROCK-II>83
Pim-1>83
CHK1>83
GSK3 beta>83
PLK1>83
CK2>83

Data represents the remaining activity of the kinase after treatment with the compound. A lower percentage indicates greater inhibition. Data adapted from a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

Research Applications and Biological Targets Academic Focus

Quinazoline (B50416) Derivatives as Privileged Structures in Drug Discovery Research

The quinazoline core is widely recognized in medicinal chemistry as a "privileged structure." ekb.eg This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a diverse range of biological targets. nih.gov Quinazoline and its oxidized form, quinazolinone, are nitrogen-containing heterocycles found in numerous pharmaceuticals and over 150 naturally occurring alkaloids. ekb.eg

The therapeutic importance of this scaffold is demonstrated by its presence in several clinically approved drugs. japsonline.com The development of novel therapeutic agents often involves placing different substituents at the 4, 6, and 7-positions of the quinazoline ring system. nih.gov Researchers have successfully developed quinazoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive effects. japsonline.comnih.gov In oncology, the majority of quinazoline derivatives function as protein kinase inhibitors, which can interfere with the replication and transcription of DNA in tumor cells. mdpi.com Marketed anticancer agents like gefitinib (B1684475), erlotinib, and lapatinib (B449) feature the quinazoline core and act by inhibiting tyrosine kinases. mdpi.com

Enzyme and Receptor Inhibition Studies

Research into derivatives of 4-bromo-8-fluoroquinazoline has centered on their ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.

A significant focus of research has been on the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This derivative was identified as a potent and selective inhibitor of Aurora A kinase through a series of design, synthesis, and evaluation studies. mdpi.comresearchgate.net To ascertain its selectivity, the compound underwent a kinase panel assay, testing its inhibitory action against 14 different kinases. mdpi.comresearchgate.net

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). ekb.egnih.gov The first-generation approved inhibitors, such as gefitinib and erlotinib, are quinazoline-based compounds that reversibly bind to the ATP-binding site of the EGFR kinase domain. mdpi.com Overexpression and mutations of EGFR are linked to various cancers, making it a critical therapeutic target. ekb.eg

In the kinase selectivity panel for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, its activity against EGFR was evaluated. The compound showed moderate inhibition of EGFR, demonstrating the versatility of the quinazoline scaffold but also highlighting the specific derivative's greater potency for other kinases. researchgate.netnih.gov

Similar to EGFR, Human Epidermal Growth Factor Receptor 2 (HER2) is a key member of the ErbB family of receptor tyrosine kinases and a major target in cancer therapy, particularly in breast cancer. nih.gov Several quinazoline derivatives have been developed as dual EGFR/HER2 inhibitors, with lapatinib being a notable clinical example. mdpi.com The development of selective HER2 inhibitors based on the quinazoline framework remains an active area of research. nih.gov

The kinase selectivity profile for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid included testing against HER2 (also known as ErbB2). The results indicated weak inhibitory activity against this target, suggesting that this particular substitution pattern on the this compound core does not favor potent HER2 inhibition. researchgate.netnih.gov

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell cycle regulation and mitosis. nih.gov Aurora A, in particular, is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development. nih.gov

Research has identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as compound 6e in the study) as the most potent compound among a series of newly synthesized quinazoline derivatives designed to selectively target Aurora A. mdpi.comnih.gov In an in vitro kinase assay, this compound demonstrated significant inhibitory activity against the Aurora A kinase enzyme. nih.gov Further evaluation through a kinase panel confirmed its high selectivity for Aurora A over other kinases, including Aurora B and Aurora C. researchgate.netnih.gov

Inhibitory Activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Against a Panel of Protein Kinases researchgate.netnih.gov
Kinase Target% Inhibition at 10 µM
Aurora A90.8%
Aurora B55.6%
Aurora C66.2%
EGFR51.9%
HER2 (ErbB2)16.4%
VEGFR234.9%
Other Kinases (CDK2, ROCK1, etc.)Less than 50%

This table presents a selection of results from a broader kinase panel to highlight selectivity. The specific values are based on data reported in the cited literature.

Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO) in response to inflammatory stimuli. nih.gov While NO is crucial for immune defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. nih.govnih.gov Consequently, the selective inhibition of iNOS is a therapeutic strategy. nih.gov While various heterocyclic compounds have been investigated as iNOS inhibitors, specific research detailing the activity of this compound or its direct derivatives against iNOS is not prominent in the available scientific literature.

Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.com While numerous chemical scaffolds have been explored for AChE inhibition, there is no significant body of research indicating that this compound or its derivatives are effective inhibitors of this enzyme.

Histone Deacetylase (HDAC) Inhibition

The quinazoline and quinazolin-4-one core structures are recognized pharmacophores in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

Research has led to the development of novel quinazolin-4(3H)-one derivatives that act as potent and selective inhibitors of specific HDAC isoforms. For instance, a series of new quinazoline-4-(3H)-one analogues were designed and synthesized to function as Histone Deacetylase 6 (HDAC6) inhibitors. mdpi.com In these molecular designs, the quinazolin-4-(3H)-one moiety typically serves as the "cap group," which interacts with the surface of the enzyme. mdpi.com One study reported a compound from this class, 5b, as a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM. mdpi.com Other research has focused on creating dual-target inhibitors, such as quinazolin-4-one-based hydroxamic acids designed to inhibit both Phosphoinositide 3-kinase (PI3K) and HDAC enzymes. nih.gov

While these studies establish the utility of the quinazoline scaffold for HDAC inhibition, the direct use of this compound as a precursor in the synthesis of these specific inhibitors has not been explicitly detailed in the available literature. However, its structure is consistent with the type of building blocks used for creating such targeted anticancer agents.

Soluble Epoxide Hydrolase (sEH) Inhibition

Based on a review of the available scientific literature, there is no published preclinical research specifically investigating this compound or its direct derivatives as inhibitors of soluble Epoxide Hydrolase (sEH).

Preclinical Research on Antimicrobial Activities

The quinazoline and quinazolinone scaffolds are prominent in the search for new antimicrobial agents, driven by the increasing challenge of bacterial resistance to existing drugs. nih.govresearchgate.net Brominated derivatives, in particular, have been a subject of investigation due to the influence of halogen substituents on biological activity.

Various substituted quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity. biomedpharmajournal.orgujpronline.com Studies have shown that these compounds can possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For example, a series of synthesized 6-iodo-2-thienylquinazolin-4(3H)-one derivatives showed broad-spectrum antibacterial activity. ujpronline.com Another study on novel quinazolinone derivatives reported that compounds with methoxy (B1213986) and methyl-substituted phenyl rings were particularly active. nih.gov

Research into brominated quinazolines has yielded compounds with significant antifungal properties. One study synthesized N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, which exhibited strong antifungal activity against Fusarium moniliforme. mdpi.com Another investigation focused on 2-phenylquinazolin-4(3H)-one derivatives and identified a compound that was highly potent as an antifungal agent. mdpi.com These findings underscore the potential of the brominated quinazoline core, a key feature of this compound, in the development of new antimicrobial and antifungal therapies.

Table 1: Examples of Antimicrobial Activity in Brominated Quinazoline Derivatives

Compound Class Test Organism Activity Noted
6-Iodo-2-thienylquinazolin-4(3H)-one derivatives Gram-positive and Gram-negative bacteria Broad-spectrum antibacterial activity ujpronline.com
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide Fusarium moniliforme Strong antifungal activity mdpi.com
2-Phenylquinazolin-4(3H)-one derivative Fungi Potent antifungal agent mdpi.com

Preclinical Research on Anticancer Activities

The quinazoline scaffold is a cornerstone in the development of modern anticancer therapeutics, particularly kinase inhibitors. nih.gov Derivatives of this compound have been synthesized and evaluated, revealing significant potential in this area.

A key example is the derivative 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been identified as a novel and selective inhibitor of Aurora A kinase. nih.govnih.govslq.qld.gov.au Aurora A kinase is a critical regulator of the cell cycle, and its overexpression is common in many human cancers, making it a promising therapeutic target. nih.gov

In preclinical studies, this derivative demonstrated potent inhibitory activity against the Aurora A kinase enzyme. nih.gov It was screened for cytotoxicity against a panel of human cancer cell lines and showed notable efficacy. nih.govresearchgate.netresearchgate.net Further investigation into its mechanism of action in the human breast cancer cell line (MCF-7) revealed that the compound induces cell cycle arrest at the G1 phase. nih.govnih.govresearchgate.net This blockage prevents cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. Additionally, the compound was shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

These findings highlight that the this compound core can be effectively modified to produce potent and selective anticancer agents, validating its utility as a foundational structure for drug discovery. nih.govresearchgate.net

Table 2: Preclinical Anticancer Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

Parameter Finding Cell Line
Biological Target Aurora A Kinase -
Mechanism of Action Cell Cycle Arrest MCF-7 (Human Breast Cancer) nih.govnih.gov
Induction of Apoptosis MCF-7 (Human Breast Cancer) nih.govnih.gov
Cytotoxicity IC50 of 168.78 µM MCF-7 (Human Breast Cancer) nih.gov

Applications in Organic Synthesis as Building Blocks and Intermediates

This compound is a versatile intermediate in organic synthesis, primarily due to its chemical structure which features multiple reaction sites for elaboration into more complex molecules. The quinazoline core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov

The presence of two different halogen atoms—bromine at position 4 and fluorine at position 8—provides opportunities for selective chemical modifications. The bromine atom, in particular, is a versatile functional group. It can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity makes compounds like 7-Bromo-1H-quinazolin-4-one and 8-Bromo-2,4-dichloroquinazoline valuable pharmaceutical raw intermediates for building a library of derivatives to explore structure-activity relationships. ruifuchem.com

A practical demonstration of its utility is the synthesis of the anticancer agent 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.gov In the synthetic route to this and related molecules, the core quinazoline structure is constructed, and the halogen atoms serve as handles for introducing further diversity. nih.gov The synthesis of such targeted inhibitors from quinazoline precursors underscores the importance of compounds like this compound as foundational building blocks for the development of novel pharmaceutical agents. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Complex Halogenated Quinazolines

The synthesis of complex halogenated quinazolines like 4-Bromo-8-fluoroquinazoline necessitates the development of robust and versatile synthetic methodologies. Traditional methods often require harsh conditions and exhibit limited functional group tolerance. Modern research is focused on transition-metal-catalyzed reactions that offer milder conditions and greater efficiency.

Recent advancements have highlighted the utility of copper- and palladium-based catalytic systems in the synthesis of quinazoline (B50416) derivatives. Copper-catalyzed methods, for instance, have been employed in the one-pot synthesis of substituted quinazolines from readily available starting materials. mdpi.comrsc.orgresearchgate.netacs.org These reactions often proceed through cascade cyclization and can tolerate a variety of functional groups, including halogens. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for the functionalization of halogenated quinazolines. mdpi.comnih.gov

Future research in this area will likely focus on the development of novel catalysts with enhanced activity and selectivity. This includes the exploration of first-row transition metals like iron and manganese, which are more abundant and less toxic than their noble metal counterparts. mdpi.comfrontiersin.org Furthermore, the use of photoredox catalysis presents a green and efficient alternative for the synthesis of functionalized quinazolines. rsc.org The development of these new methodologies will be crucial for the efficient and scalable synthesis of complex molecules like this compound and its analogues.

Table 1: Comparison of Catalytic Systems for the Synthesis of Halogenated Quinazolines

Catalyst SystemStarting MaterialsKey FeaturesReference
CuBr2-halobenzamides and (aryl)methanaminesEconomical, environmentally friendly (uses air as an oxidant) acs.org
CuIN-(2-bromobenzyl)-2-iodoaniline and malononitrileOne-pot synthesis of dihydroindolo[2,1-b]quinazolines nih.gov
Pd(PPh₃)₄/CuIHalogenated quinazolines and organostannanesStille cross-coupling for C-C bond formation nih.gov
Fe/Cu relayortho-halogenated benzonitriles, aldehydes, and sodium azide (B81097)Domino protocol for the synthesis of 2-phenylquinazolin-4-amines mdpi.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound analogues, a variety of in silico techniques can be employed to predict their biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For quinazoline derivatives, QSAR models have been successfully developed to predict their anticancer activity, with descriptors such as electronic, steric, and hydrophobic parameters playing a crucial role. nih.gov These models can guide the design of new analogues with improved potency.

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a biological target. nih.govresearchgate.net This information is vital for understanding the structure-activity relationship and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies of quinazoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) have been instrumental in the development of potent inhibitors. nih.govnih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is another critical component of computational drug design. nih.govresearchgate.nettandfonline.com In silico ADMET models can identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures. For quinazoline-based compounds, these models can predict properties such as oral bioavailability, metabolic stability, and potential for toxicity.

Table 2: Key Computational Tools in the Design of Quinazoline-Based Inhibitors

Computational ToolApplicationKey InsightsReference
2D-QSARPredicts anticancer potentialIdentifies key structural features for activity nih.gov
Molecular DockingInvestigates ligand-protein interactionsElucidates binding modes and identifies key interactions researchgate.net
Molecular Dynamics (MD) SimulationsAssesses the stability of ligand-protein complexesConfirms the stability of binding modes nih.gov
ADMET PredictionEvaluates pharmacokinetic and toxicity profilesPredicts drug-like properties and potential liabilities researchgate.net

Exploration of New Biological Targets for this compound Analogues

While quinazoline derivatives are well-known inhibitors of protein kinases such as EGFR and VEGFR, there is a growing interest in exploring new biological targets for this versatile scaffold. nih.govmdpi.com The unique electronic properties conferred by the bromo and fluoro substituents in this compound may enable its analogues to interact with novel protein targets.

Recent research has expanded the scope of biological targets for quinazolines to include enzymes and receptors involved in a variety of diseases. For example, some quinazoline derivatives have shown potential as inhibitors of histone deacetylases (HDACs), which are implicated in cancer and other diseases. nih.gov Others have been investigated as potential therapeutics for neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as cholinesterases. mdpi.com

The exploration of new biological targets for this compound analogues will require a combination of computational and experimental approaches. Virtual screening of large compound libraries against a panel of biological targets can help identify potential hits. These hits can then be validated through in vitro and in vivo assays. The identification of novel targets will open up new avenues for the therapeutic application of this promising class of compounds.

Table 3: Emerging Biological Targets for Quinazoline Derivatives

Biological TargetTherapeutic AreaRationaleReference
Histone Deacetylases (HDACs)CancerInvolvement in gene regulation and cellular growth nih.gov
CholinesterasesAlzheimer's DiseaseRole in cholinergic deficit mdpi.com
Aurora KinasesCancerCritical role in cell cycle regulation nih.gov
c-MetCancerImplicated in tumor growth and metastasis nih.gov

Multi-Targeting Strategies and Hybrid Molecule Design

The complexity of many diseases, such as cancer, has led to the development of multi-targeting strategies in drug design. This approach aims to develop single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. The quinazoline scaffold is an ideal platform for the design of multi-target inhibitors due to its versatile chemistry and ability to interact with a wide range of biological targets. nih.govnih.govoncotarget.com

One common strategy is to design hybrid molecules that combine the pharmacophoric features of two or more different drug classes. nih.govrsc.org For example, quinazoline-sulfonamide hybrids have been synthesized and evaluated for their anticancer activity. nih.gov These molecules are designed to target both protein kinases (a common target for quinazolines) and other enzymes that are inhibited by sulfonamides. Other examples include hybrids of quinazoline with thiazolidinone or 1,2,4-triazolo[4,3-a]pyridine, which have shown promising antimicrobial activity. rsc.org

The design of multi-target inhibitors and hybrid molecules based on the this compound scaffold will require a deep understanding of the structure-activity relationships for each target. Computational tools such as molecular docking and pharmacophore modeling will be essential for designing molecules with the desired multi-target activity profile.

Table 4: Examples of Quinazoline-Based Hybrid Molecules

Hybrid DesignTargeted Biological ActivitiesReference
Quinazoline-SulfonamideAnticancer nih.gov
Quinazoline-ThiazolidinoneAntimicrobial rsc.org
Quinazoline-1,2,4-triazolo[4,3-a]pyridineAntimicrobial (against phytopathogens) rsc.org
Quinazolinone-Indolin-2-oneAnticancer rsc.org

Investigation of Reaction Mechanisms and Catalytic Processes

A thorough understanding of the reaction mechanisms and catalytic processes involved in the synthesis of halogenated quinazolines is crucial for the development of more efficient and selective synthetic methods. Mechanistic studies can help to identify key intermediates and transition states, providing insights into the factors that control the outcome of a reaction.

For transition-metal-catalyzed reactions, such as those involving copper or palladium, the catalytic cycle typically involves a series of steps, including oxidative addition, transmetalation, and reductive elimination. mdpi.comacs.orgnih.gov The nature of the catalyst, ligands, and reaction conditions can all influence the efficiency and selectivity of the reaction. For example, in the copper-catalyzed synthesis of quinazolinones, the reaction is believed to proceed through a sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition. acs.org

Future research in this area will likely involve the use of advanced analytical techniques, such as in situ spectroscopy and kinetic studies, to probe the reaction mechanisms in greater detail. Computational modeling can also be used to simulate the reaction pathways and to predict the structures and energies of intermediates and transition states. A deeper understanding of these fundamental processes will facilitate the development of the next generation of catalysts for the synthesis of complex halogenated quinazolines.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-8-fluoroquinazoline in academic settings?

Methodological Answer:
this compound can be synthesized via halogenation of a fluoroquinazoline precursor. A common approach involves nucleophilic aromatic substitution (SNAr) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, the synthesis of analogous halogenated quinazolines (e.g., 4-Chloro-8-fluoroquinazoline, CAS 124429-27-2) employs halogenation at the 4-position . To achieve bromination, ensure anhydrous conditions and catalysts like Lewis acids (e.g., FeBr₃) to enhance reactivity. Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming substitution patterns. For instance, coupling constants between fluorine and adjacent protons can resolve positional ambiguity (e.g., 8-fluoro vs. 6-fluoro isomers) .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and bromine/fluorine isotopic patterns.
  • X-ray Crystallography: If crystals are obtainable, this provides definitive structural proof, as seen in studies of similar halogenated aromatics .

Advanced: How to address discrepancies in NMR data when synthesizing this compound?

Methodological Answer:
Contradictory NMR signals may arise from impurities, solvent effects, or dynamic exchange processes. For example, residual DMSO-d₆ can obscure peaks in ¹H NMR. To resolve this:

  • Purification: Use preparative HPLC (>95% purity thresholds) to isolate the target compound from byproducts like debrominated species .
  • Variable Temperature NMR: Assess temperature-dependent splitting to identify conformational changes or rotamers.
  • Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS 57848-46-1) to validate shifts .

Advanced: What strategies optimize regioselective bromination in fluoroquinazoline derivatives?

Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors. Fluorine’s strong electron-withdrawing effect directs electrophiles to para/meta positions. To enhance 4-bromo selectivity:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetoxy) at competing reactive sites .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor SNAr mechanisms.
  • Catalytic Systems: Employ CuBr₂ or Pd catalysts for directed ortho-bromination, as demonstrated in bromo-fluoro phenylboronic acid syntheses .

Advanced: How to reconcile contradictory stability data for this compound under varying pH conditions?

Methodological Answer:
Stability discrepancies often stem from hydrolysis or dehalogenation. For example, bromine in aromatic systems may hydrolyze to hydroxyl groups under basic conditions. To mitigate:

  • pH Screening: Conduct accelerated stability studies across pH 2–10, monitoring degradation via HPLC.
  • Protective Formulations: Use lyophilization or inert atmospheres during storage, as recommended for halogenated benzoic acids .
  • Mechanistic Studies: Employ DFT calculations to predict vulnerable bonds, as applied in fluorobenzoic acid stability analyses .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure, as mandated for brominated compounds .
  • Ventilation: Use fume hoods to avoid inhalation risks, particularly during solvent evaporation.
  • Waste Disposal: Segregate halogenated waste for specialized treatment, following protocols for bromophenyl derivatives .

Advanced: How to resolve conflicting reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions in Suzuki or Buchwald-Hartig reactions may arise from competing side reactions (e.g., protodeboronation). To improve reproducibility:

  • Precatalyst Screening: Test Pd(PPh₃)₄ vs. XPhos-based systems to optimize coupling efficiency.
  • Boronic Acid Quality: Ensure arylboronic acids are >97% pure (via HPLC), as impurities can quench catalysts .
  • Kinetic Studies: Monitor reaction progress via TLC/GC-MS to identify intermediate species, as done in bromophenylacetic acid syntheses .

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